molecular formula C₁₆H₁₂F₆N₄O B1142280 3-Desamino-3,4-dehidro sitagliptina CAS No. 1675201-14-5

3-Desamino-3,4-dehidro sitagliptina

Número de catálogo: B1142280
Número CAS: 1675201-14-5
Peso molecular: 390.28
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sitagliptin Deamino Impurity 2, also known as Sitagliptin Deamino Impurity 2, is a useful research compound. Its molecular formula is C₁₆H₁₂F₆N₄O and its molecular weight is 390.28. The purity is usually 95%.
BenchChem offers high-quality Sitagliptin Deamino Impurity 2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sitagliptin Deamino Impurity 2 including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Quality Control

The presence of impurities like Sitagliptin Deamino Impurity 2 in sitagliptin formulations necessitates rigorous quality control measures. Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to quantify impurities and ensure that they remain within acceptable limits as defined by regulatory agencies. The United States Pharmacopeia (USP) provides guidelines for testing impurities in sitagliptin products, which include specifications for Sitagliptin Deamino Impurity 2.

Stability Studies

Stability studies are crucial in determining how impurities develop over time under various storage conditions. Research indicates that Sitagliptin Deamino Impurity 2 can form when sitagliptin is exposed to high temperatures and humidity, affecting the overall stability of the drug formulation . Such studies help in formulating robust sitagliptin products that maintain efficacy throughout their shelf life.

Clinical Implications

The clinical relevance of impurities like Sitagliptin Deamino Impurity 2 has been investigated in relation to their potential effects on drug efficacy and patient safety. While low levels of this impurity are generally considered acceptable, ongoing research aims to elucidate any potential pharmacological impact it may have when present in therapeutic concentrations .

Regulatory Compliance

Regulatory agencies such as the FDA and EMA monitor the levels of impurities in pharmaceutical products closely. The detection of nitrosamine impurities, including those related to sitagliptin, has led to heightened scrutiny and necessitated changes in manufacturing practices to mitigate risks associated with these compounds . The acceptable daily intake limits for nitrosamines, including those potentially arising from Sitagliptin Deamino Impurity 2, are established based on long-term exposure assessments.

Case Study: Quality Control Measures

A study conducted on a batch of sitagliptin tablets revealed elevated levels of Sitagliptin Deamino Impurity 2 due to improper storage conditions. The investigation prompted a review of the manufacturing process, leading to enhanced monitoring protocols during production and storage phases to ensure compliance with USP standards .

Case Study: Regulatory Response to Impurities

In response to findings regarding nitrosamine contamination in sitagliptin products, regulatory bodies implemented strict guidelines for manufacturers. This included setting acceptable limits for various impurities and requiring manufacturers to submit detailed reports on impurity profiles before product approval .

Actividad Biológica

Sitagliptin deamino impurity 2 (CAS 1675201-14-5) is a noted impurity derived from the synthesis of sitagliptin, a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor for managing type 2 diabetes mellitus. Understanding the biological activity of this impurity is essential not only for quality control in pharmaceutical manufacturing but also for evaluating its potential impact on therapeutic efficacy and safety.

Sitagliptin deamino impurity 2 is characterized by the molecular formula C16H12F6N4O\text{C}_{16}\text{H}_{12}\text{F}_6\text{N}_4\text{O} and has a high purity level, typically greater than 95% in analytical contexts . Its structure includes multiple fluorine atoms, which may influence its biological interactions compared to sitagliptin itself.

Sitagliptin acts primarily by inhibiting DPP-4, an enzyme that inactivates incretin hormones such as GLP-1 and GIP. These hormones play a crucial role in glucose metabolism by stimulating insulin secretion and inhibiting glucagon release in a glucose-dependent manner . The inhibition of DPP-4 leads to increased levels of active incretin hormones, thereby improving glycemic control in patients with type 2 diabetes.

Inhibition Potency

The potency of sitagliptin against DPP-4 is well-documented, with an IC50 value reported between 17.9 nM and 18 nM . In contrast, sitagliptin deamino impurity 2's specific inhibitory activity has not been extensively characterized; however, impurities often exhibit reduced or altered biological activities compared to their parent compounds.

In Vitro Studies

In vitro studies have shown that sitagliptin significantly increases the levels of active GLP-1 and reduces blood glucose levels during oral glucose tolerance tests (OGTT) in animal models. For instance, administration of sitagliptin resulted in an approximately threefold increase in active GLP-1 levels and substantial reductions in blood glucose excursions during OGTT .

Safety and Toxicology

The safety profile of sitagliptin has been established through extensive clinical trials. However, impurities like sitagliptin deamino impurity 2 can pose risks if they exhibit unexpected toxicological properties. Current research suggests that while sitagliptin is selective for DPP-4, impurities may have varying degrees of selectivity and potential off-target effects .

Toxicological Studies

Toxicological assessments indicate that non-selective DPP-4 inhibitors can lead to adverse effects due to inhibition of related proteases such as DPP-8 and DPP-9. These enzymes are involved in immune regulation and other physiological processes; therefore, monitoring impurities for similar activity is essential .

Summary Table: Biological Activity Comparison

CompoundIC50 (nM)MechanismClinical Relevance
Sitagliptin17.9DPP-4 inhibition leading to increased GLP-1Effective in lowering HbA1c in T2D patients
Sitagliptin Deamino Impurity 2TBDUnknown; likely reduced DPP-4 inhibitionPotentially less effective; requires further study

Propiedades

IUPAC Name

1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F6N4O/c17-10-7-12(19)11(18)6-9(10)2-1-3-14(27)25-4-5-26-13(8-25)23-24-15(26)16(20,21)22/h1-2,6-7H,3-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDAVCZELRQXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC=CC3=CC(=C(C=C3F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.